(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(2R)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-5(2)9-6(8(11)12)3-4-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12)/t6-/m1/s1 |
InChI Key |
JKROOJVDSHRXCY-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)N1[C@H](CCC1=O)C(=O)O |
Canonical SMILES |
CC(C)N1C(CCC1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Chiral Catalytic Hydrogenation
Starting from a suitable precursor such as a pyrrolidine derivative with an olefinic double bond, catalytic hydrogenation is employed to saturate the double bond and establish the stereochemistry at the 2-position.
The process typically involves:
Use of a chiral catalyst (e.g., chiral Rh or Ru complexes) to favor formation of the (2R)-enantiomer.
Hydrogen pressure maintained at approximately 1.4–1.5 MPa.
Reaction temperature around 50°C.
Reaction duration of about 8 hours.
The use of a chiral catalyst with sodium ethoxide as a base yields the (2R)-enantiomer with an enantiomeric excess (ee) of approximately 55–61% (see examples 31 and 32).
Notably, catalytic hydrogenation of olefins generally produces racemic mixtures; however, employing chiral catalysts can bias the stereoselectivity, achieving moderate enantioselectivity.
| Step | Yield (%) | Notes |
|---|---|---|
| Hydrogenation | ~55–61% ee | Dependent on catalyst and conditions |
Alkylation of Pyrrolidine Derivatives
Direct alkylation of pyrrolidine derivatives bearing protected carboxyl groups is performed using strong bases such as sodium metal, sodium hydride, or n-butyllithium.
Alkylating agents include isopropyl halides or related derivatives.
The process involves:
Activation of the hydroxyl group with a strong base to form sodium or lithium alkoxides.
Alkylation in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol.
Mild reaction conditions to prevent racemization.
Alkylation of compounds with protected carboxyl groups can be achieved without racemization if the reaction conditions are carefully controlled, especially by avoiding harsh conditions that could racemize the chiral center.
Direct alkylation of the precursor c1 (as per patent WO2014206257A1) yields the desired compound A1 with high selectivity when performed under mild conditions.
| Step | Yield (%) | Notes |
|---|---|---|
| Alkylation | Variable; optimized yields up to 82.9% | Dependent on protecting groups and reaction conditions |
Oxidation and Functional Group Transformations
Oxidation of the pyrrolidine ring to introduce the keto group at the 5-position is achieved via catalytic or chemical oxidation methods.
Common oxidants include:
Chromium-based reagents (e.g., PCC, Jones reagent) under controlled conditions.
Hydrogen peroxide or tert-butyl hydroperoxide in the presence of catalysts.
The oxidation step must be selective to prevent over-oxidation or racemization.
Catalytic hydrogenation of olefins followed by oxidation is a typical route, but care must be taken to preserve stereochemistry.
The oxidation step often proceeds with moderate to high yields, contingent on reaction conditions.
- The choice of oxidant and reaction conditions critically influences stereochemical retention and yield.
Use of Protecting Groups
Protecting groups such as tert-butoxycarbonyl (Boc) and benzyl are employed to shield amino and carboxyl functionalities during multi-step synthesis.
Deprotection steps are performed under mild acidic or hydrogenolytic conditions to avoid racemization.
- The use of protecting groups facilitates selective alkylation and oxidation, leading to higher overall yields and stereochemical fidelity.
Summary of Key Reaction Conditions and Yields
| Reaction Step | Reagents & Conditions | Typical Yield | Remarks |
|---|---|---|---|
| Catalytic hydrogenation | Chiral catalyst, H2, 50°C, 1.4–1.5 MPa | 55–61% ee | Stereoselective, moderate enantioselectivity |
| Alkylation | Strong base (Na, NaH), phase transfer catalyst, alkyl halide | Up to 82.9% | Requires mild conditions to prevent racemization |
| Oxidation | PCC, Jones, or peroxide oxidants | Variable; generally moderate to high | Must control conditions to avoid racemization |
Notes and Considerations
Stereochemistry: Achieving high stereoselectivity remains challenging; chiral catalysts and mild conditions are essential.
Yield Optimization: Use of protecting groups and controlled reaction parameters enhances overall yield and purity.
Racemization Risks: Harsh conditions, especially during oxidation and hydrogenation, can lead to racemization; careful optimization is necessary.
Raw Materials: The synthesis employs inexpensive and readily available starting materials, which is advantageous for scalable production.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural and functional differences between (2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid and related compounds:
*Molecular weight estimated based on structural similarity.
Key Differences and Implications
Substituent Effects :
- The isopropyl group at N1 in the target compound enhances lipophilicity compared to analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid or pyroglutamic acid . This property may influence membrane permeability and target binding.
- Aromatic substituents , such as the 5-chloro-2-hydroxyphenyl group in derivatives from and , introduce electron-withdrawing effects that correlate with elevated antioxidant activity. For example, 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibits 1.5× higher radical scavenging activity than ascorbic acid .
Carboxylic Acid Position :
- Compounds with the carboxylic acid at position 3 (e.g., 5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid ) differ in hydrogen-bonding capacity and spatial orientation compared to position 2 derivatives. This positional isomerism can alter interactions with enzymes or receptors.
Stereochemical Variations: The R-configuration of the target compound contrasts with the S-enantiomer described in .
Biological Activities: Caspase-1 inhibitors like VX-765 and VRT-043198 incorporate complex substituents (e.g., ethoxy-tetrahydrofuran groups), which likely enhance their binding affinity to enzymatic pockets. Antioxidant derivatives from and highlight the role of heterocyclic moieties (e.g., oxadiazole, triazole) in enhancing radical scavenging. The absence of such groups in the target compound implies distinct reactivity.
Data Tables
Table 1: Structural and Functional Comparison
*Estimated based on structural data.
Biological Activity
(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as cancer therapy and antimicrobial treatment.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO3 |
| Molecular Weight | 171.19 g/mol |
| CAS Number | 2091215-39-1 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound can occur through various methods, typically involving the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine derivatives followed by functional group transformations such as carboxylic acid formation and oxidation reactions .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro tests on A549 human lung adenocarcinoma cells demonstrated that this compound exhibits significant cytotoxicity, with structure-dependent activity observed among various derivatives . The compound's mechanism appears to involve the inhibition of cell viability, which is crucial for its anticancer properties.
Case Study: Anticancer Efficacy
In a comparative study, derivatives of 5-oxopyrrolidine were tested against A549 cells. Notably, compounds containing free amino groups showed enhanced anticancer activity while maintaining lower toxicity levels towards non-cancerous cells . The findings suggest that modifications to the chemical structure can significantly influence biological efficacy.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. This activity is particularly relevant given the rising concerns over antibiotic resistance .
Case Study: Antimicrobial Efficacy
A study screened various 5-oxopyrrolidine derivatives against clinically significant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that some derivatives exhibited potent antimicrobial effects, highlighting their potential as therapeutic agents against resistant infections .
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular processes. Detailed studies on binding affinities and selectivity are necessary to elucidate the precise mechanisms underlying its anticancer and antimicrobial effects .
Comparison with Similar Compounds
When compared to other pyrrolidine derivatives, this compound stands out due to its unique stereochemistry and functional groups. This uniqueness contributes to its distinct biological activities relative to similar compounds like pyrrolidine-2-one and pyrrolidine derivatives with different substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
